molecular formula C11H16N2O2 B14773397 2-amino-N-[(4-methoxyphenyl)methyl]propanamide

2-amino-N-[(4-methoxyphenyl)methyl]propanamide

Cat. No.: B14773397
M. Wt: 208.26 g/mol
InChI Key: DXDLSFSUVHWKEJ-UHFFFAOYSA-N
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Description

2-amino-N-[(4-methoxyphenyl)methyl]propanamide is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an amino group, a methoxyphenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(4-methoxyphenyl)methyl]propanamide typically involves the reaction of 4-methoxybenzylamine with a suitable acylating agent. One common method is the reaction of 4-methoxybenzylamine with 2-bromo-N-(tert-butoxycarbonyl)propanamide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at a temperature of around 0-5°C. After the reaction is complete, the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(4-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

2-amino-N-[(4-methoxyphenyl)methyl]propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets. Additionally, the propanamide backbone can undergo hydrolysis or other metabolic transformations, affecting its overall activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[(4-methoxyphenyl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a methoxyphenyl group allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDLSFSUVHWKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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